4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

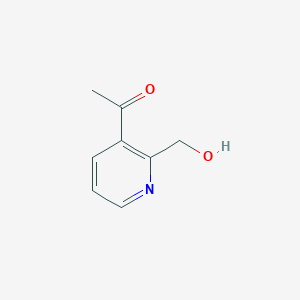

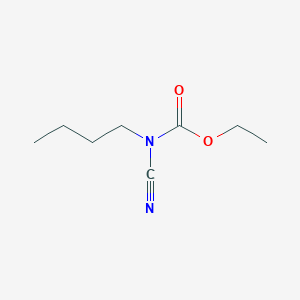

4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cGMP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule is a derivative of cyclic guanosine monophosphate (cGMP), which is an important second messenger in many physiological processes. In

Scientific Research Applications

4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp has several potential applications in scientific research. One of the most promising applications is in the study of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling pathways. By selectively activating or inhibiting 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes, researchers can gain insights into the physiological and biochemical functions of this important second messenger. Additionally, 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp can be used to study the effects of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp on various cellular processes, such as ion channel activity, gene expression, and cell proliferation.

Mechanism Of Action

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is based on its ability to selectively bind to and activate 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. Specifically, the 4,5-Dimethoxy-2-nitrobenzyl group on the molecule can be cleaved by light, releasing the active 8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp moiety. This allows for the precise control of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling pathways in vitro and in vivo.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp are dependent on the specific 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes that are activated or inhibited. However, some general effects have been observed, such as increased ion channel activity, altered gene expression, and changes in cell proliferation and differentiation. These effects can be studied in various cell types and animal models, providing insights into the role of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in normal and pathological conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is its selectivity for 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. This allows for precise control of these processes, which is not possible with other compounds that affect multiple signaling pathways. Additionally, the ability to cleave the molecule with light provides a non-invasive method for controlling 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in vivo. However, there are also limitations to using 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, such as the need for specialized equipment and expertise to perform light-induced cleavage experiments. Additionally, the compound may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp. One area of interest is the development of new methods for controlling 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in vivo, such as using different wavelengths of light to selectively activate or inhibit specific 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. Additionally, researchers are exploring the use of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp in the study of various diseases, such as cancer and cardiovascular disease, where 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling is known to play a role. Finally, there is ongoing research on the optimization of the synthesis method for 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, with the goal of improving yield and purity while reducing the cost and complexity of the process.

Synthesis Methods

The synthesis of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp involves several steps. First, 8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is synthesized by reacting guanosine triphosphate (GTP) with sodium nitrite and hydrobromic acid. The resulting compound is then reacted with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base to yield 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

CAS RN |

177592-89-1 |

|---|---|

Product Name |

4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp |

Molecular Formula |

C19H20BrN6O11P |

Molecular Weight |

619.3 g/mol |

IUPAC Name |

[(2S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2,5-dihydrofuran-2-yl]methyl (4,5-dimethoxy-2-nitrophenyl)methyl hydrogen phosphate |

InChI |

InChI=1S/C19H20BrN6O11P/c1-33-12-3-8(10(26(29)30)5-13(12)34-2)6-35-38(31,32)36-7-9-4-11(27)17(37-9)25-15-14(22-18(25)20)16(28)24-19(21)23-15/h3-5,9,17,27H,6-7H2,1-2H3,(H,31,32)(H3,21,23,24,28)/t9-,17+/m0/s1 |

InChI Key |

BUTRLBCVZQNKNV-HUTHGQBESA-N |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2C=C([C@@H](O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |

SMILES |

COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)[N+](=O)[O-])OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |

synonyms |

4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)

![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)

![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)